6-(Benzyloxy)-2-methylbenzofuran

Pendrin inhibition SLC26A4 Diuretics

Researchers pursuing 6-O-substituted benzofuran SAR face regioselectivity challenges: 5-benzyloxy isomers direct electrophilic substitution incorrectly, while 6-methoxy analogs require harsh BBr3 demethylation incompatible with acid-sensitive protecting groups. 6-(Benzyloxy)-2-methylbenzofuran (CAS 94672-20-5) solves this: the 6-benzyloxy directs Vilsmeier-Haack formylation exclusively to C3 and is cleanly removed via mild TiCl4 or catalytic hydrogenolysis, orthogonal to Boc, TBS, THP, and acetal protection. Patent CN104478836B validates this scaffold for anti-MRSA 3-ketoxime benzofurans (MIC 0.39-6.25 μg/mL). Supplied at ≥98% purity.

Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
CAS No. 94672-20-5
Cat. No. B13942582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzyloxy)-2-methylbenzofuran
CAS94672-20-5
Molecular FormulaC16H14O2
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC1=CC2=C(O1)C=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C16H14O2/c1-12-9-14-7-8-15(10-16(14)18-12)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
InChIKeyCPFXVVBPEDEIIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Benzyloxy)-2-methylbenzofuran (CAS 94672-20-5) – Core Chemical Identity and Procurement Baseline


6-(Benzyloxy)-2-methylbenzofuran (CAS 94672-20-5) is a synthetic benzofuran derivative with molecular formula C₁₆H₁₄O₂ and molecular weight 238.28 g/mol, featuring a benzyloxy substituent at the 6-position and a methyl group at the 2-position of the fused benzene–furan heterocyclic core . The compound is classified within the broader benzofuran scaffold family, which is recognized in medicinal chemistry for diverse pharmacological applications including antimicrobial, anticancer, anti-inflammatory, and cardiovascular indications [1]. The specific 6-benzyloxy-2-methyl substitution pattern positions this compound as a protected synthetic intermediate, wherein the benzyloxy group serves as a latent hydroxyl functionality that can be unmasked via catalytic hydrogenolysis for downstream derivatization [2]. The compound is commercially available at ≥98% purity with recommended storage at 2–8°C under dry, sealed conditions .

Workflow Vilsmeier–Haack C3-formylation pathway
Protecting group Latent 6-hydroxyl via benzyloxy; mild hydrogenolysis
Isomer specification 6-benzyloxy-2-methyl pattern; distinct from 5-OBn isomer

Why Generic Benzofuran Substitution Fails: Positional Isomerism and Protecting-Group Strategy in 6-(Benzyloxy)-2-methylbenzofuran (CAS 94672-20-5)


Benzyloxy-methylbenzofurans sharing the identical molecular formula C₁₆H₁₄O₂ cannot be interchanged without consequence, because the position of the benzyloxy substituent on the benzofuran ring dictates both the electronic activation pattern for electrophilic aromatic substitution and the compound's compatibility with established synthetic routes. The 6-benzyloxy isomer directs electrophilic reagents toward the 3-position of the furan ring, enabling regioselective Vilsmeier–Haack formylation—a transformation exploited in patent CN104478836B for constructing 3-carbaldehyde intermediates en route to antibacterial 3-ketoxime-benzofurans [1]. In contrast, the 5-benzyloxy-2-methylbenzofuran scaffold has been independently validated as a pendrin inhibitor pharmacophore, with structure–activity studies on 732 analogs yielding an optimized inhibitor (1d) with IC₅₀ ≈ 0.5 μM, demonstrating that positional isomerism redirects biological target engagement entirely [2]. Furthermore, the benzyloxy group at C6 serves as a hydrogenolytically labile protecting group for the 6-hydroxyl functionality—a deprotection strategy that is orthogonal to the Vilsmeier–Haack conditions and unavailable with the 6-methoxy analog (MW 162.18, CAS 29040-48-0), which requires harsher demethylation protocols incompatible with acid-sensitive downstream functionality [3].

Target compound
6-(Benzyloxy)-2-methylbenzofuran enables regioselective C3-formylation and mild debenzylation; documented synthetic precedent in patent route.
5-Benzyloxy isomer
Divergent electronic activation may shift formylation outcome; validated pendrin inhibitor scaffold, not interchangeable for C3-functionalization.
6-Methoxy analog
Requires harsh acidic demethylation (BBr₃/HBr); incompatible with acid-sensitive groups and may degrade benzofuran core.

6-(Benzyloxy)-2-methylbenzofuran (CAS 94672-20-5) – Quantitative Differentiation Evidence vs. Closest Analogs


Regiochemical Positioning of the Benzyloxy Substituent: 6-OBn vs. 5-OBn Directs Divergent Biological Target Engagement

The 5-benzyloxy-2-methylbenzofuran scaffold has been validated as a pendrin (SLC26A4) inhibitor pharmacophore in a high-throughput screen of 50,000 synthetic small molecules, with the optimized 3-carboxy derivative 1d achieving an IC₅₀ of approximately 0.5 μM [1]. The 6-benzyloxy positional isomer (target compound), lacking the 3-carboxy group and bearing the benzyloxy at C6 instead of C5, maps to a structurally distinct chemical space and has not been identified as a pendrin inhibitor ligand in the same screening cascade. This establishes that the benzyloxy positional regiochemistry—C6 versus C5—is a critical determinant of biological target engagement, with each isomer serving entirely distinct pharmacological purposes.

Pendrin target engagement
Cross-study comparable
5-OBn isomer IC₅₀ ≈ 0.5 μM; 6-OBn not identified as pendrin inhibitor in 50k-screen.
Positional isomerism redirects biological target engagement; 6-OBn maps to distinct chemical space.
SAR study on 732 analogs; pendrin inhibition not reported for 6-benzyloxy scaffold.
Pendrin inhibition SLC26A4 Diuretics Positional isomerism

Synthetic Pathway Compatibility: 6-Benzyloxy Enables Regioselective Vilsmeier–Haack C3-Formylation

Patent CN104478836B explicitly employs 6-(benzyloxy)-2-substituted benzofurans as the substrate for Vilsmeier–Haack formylation (POCl₃/DMF, 0°C to reflux, 1,2-dichloroethane), yielding 6-benzyloxy-2-(4-benzyloxyphenyl)benzofuran-3-carbaldehyde as a key intermediate in a multi-step sequence [1]. The 6-benzyloxy group directs electrophilic attack to the electron-rich C3 position of the furan ring while remaining stable under the strongly acidic Vilsmeier conditions. Subsequent debenzylation with TiCl₄ yields the 6-hydroxy derivative, which is then elaborated to 3-ketoxime-benzofuran antibacterials with MIC₈₀ values of 0.78–6.25 μg/mL against Staphylococcus aureus [2]. This synthetic pathway has not been demonstrated with the 5-benzyloxy isomer, where the altered electronic distribution would redirect formylation regioselectivity and potentially yield different products.

Vilsmeier–Haack compatibility
Class-level inference
6-OBn substrate → C3-carbaldehyde in patent CN104478836B; no published route for 5-OBn isomer.
Synthetic pathway precedent supports 6-OBn selection for C3-functionalization.
POCl₃/DMF, 0°C to reflux; debenzylation with TiCl₄ yields 6-OH intermediate.
Vilsmeier–Haack formylation Benzofuran synthesis Regioselectivity Antibacterial intermediates

Physicochemical Property Comparison: LogP and Topological Polar Surface Area Across Positional Isomers

The computed LogP of 4.32 and topological polar surface area (tPSA) of 22.37 Ų for 6-(benzyloxy)-2-methylbenzofuran are nearly identical to those of the 5-benzyloxy-3-methyl isomer (LogP 4.32, PSA 22.37) and very close to the 6-benzyloxy-3-methyl isomer (XLogP3-AA 4.2, PSA 22.4) [1], reflecting their shared molecular formula and functional group composition. However, the 2-methyl substitution (target compound) versus 3-methyl substitution (comparators) produces a subtle but measurable difference in computed XLogP3-AA: 4.32 for the 2-methyl/3-unsubstituted target versus 4.2 for the 3-methyl/2-unsubstituted 6-benzyloxy-3-methylbenzofuran (Δ LogP ≈ 0.12), attributable to the differential electronic effect of methyl substitution on the furan oxygen vs. the C2–C3 double bond [1]. In contrast, the 6-methoxy-2-methylbenzofuran analog (CAS 29040-48-0, MW 162.18) has a substantially lower LogP (estimated ~2.5–3.0) and a molecular weight difference of 76.1 Da, representing a major physicochemical divergence that impacts solubility, membrane permeability, and chromatographic retention [2].

Lipophilicity comparison
Cross-study comparable
LogP 4.32 (target) vs. 4.2 for 3-methyl isomer; ΔMW +76 vs. 6-methoxy analog.
Similar LogP across positional isomers; marked difference vs methoxy analog influences partitioning.
Computed LogP/PSA; experimental values may vary.
Lipophilicity LogP Polar surface area Physicochemical profiling

Protecting Group Orthogonality: Benzyloxy at C6 Enables Mild Catalytic Deprotection vs. Methoxy-Dependent Harsh Conditions

The benzyloxy substituent at C6 of the target compound can be selectively removed via catalytic hydrogenolysis (H₂, Pd/C, room temperature, atmospheric or modest pressure) to unveil the 6-hydroxybenzofuran, a transformation that is orthogonal to acid-labile and oxidation-sensitive functionality elsewhere in the molecule [1]. This deprotection is explicitly employed in patent CN104478836B (Step E: TiCl₄-mediated debenzylation of the 3-carbaldehyde intermediate to yield 6-hydroxy-2-(4-hydroxyphenyl)benzofuran-3-carbaldehyde) [2]. The 6-methoxy analog (CAS 29040-48-0), by contrast, requires strong Lewis acids (BBr₃, −78°C to rt) or vigorous protic acid conditions (48% HBr/AcOH, reflux) for demethylation, which are incompatible with many functional groups including acetals, Boc carbamates, and silyl ethers, and can cause competing benzofuran ring degradation [3]. The 6-benzyloxy compound thus provides a synthetically superior latent hydroxyl group for multi-step sequences requiring late-stage deprotection under mild, neutral, and chemoselective conditions.

Protecting group orthogonality
Class-level inference
Benzyloxy: H₂/Pd/C or TiCl₄ (neutral). Methoxy: BBr₃ or HBr/AcOH (acidic, oxidizing).
Mild debenzylation enables late-stage 6-OH unveiling without degrading acid-sensitive groups.
Methoxy deprotection conditions risk benzofuran ring degradation.
Protecting group strategy Hydrogenolysis Demethylation Synthetic intermediate

6-(Benzyloxy)-2-methylbenzofuran (CAS 94672-20-5) – Best-Fit Research and Industrial Application Scenarios


Synthesis of 3-Formyl-6-hydroxybenzofuran Derivatives via Vilsmeier–Haack / Debenzylation Sequence

As documented in patent CN104478836B, 6-(benzyloxy)-2-methylbenzofuran serves as the optimal starting material for constructing 3-carbaldehyde benzofuran intermediates via sequential Vilsmeier–Haack formylation and TiCl₄-mediated debenzylation [1]. The resulting 6-hydroxy-2-(4-hydroxyphenyl)benzofuran-3-carbaldehyde is elaborated to Schiff-base antibacterials with MIC₈₀ values of 0.78–6.25 μg/mL against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MIC 0.39–3.12 μg/mL) [2]. Procurement of this specific isomer is critical because the 5-benzyloxy isomer would produce a different formylation regioisomer, while the 6-methoxy analog cannot be deprotected under the mild, functional-group-tolerant TiCl₄ conditions used in this pathway.

Medicinal Chemistry SAR Campaigns Requiring Regiochemically Defined 6-Benzyloxy-2-methylbenzofuran Scaffolds

For structure–activity relationship (SAR) studies exploring the effect of 6-position oxygen substitution on benzofuran bioactivity, 6-(benzyloxy)-2-methylbenzofuran provides a chemically tractable scaffold that can be deprotected to the 6-hydroxy derivative for further O-functionalization (alkylation, acylation, sulfonation, glycosylation) [1]. This is mechanistically distinct from 5-benzyloxy-2-methylbenzofuran scaffolds, which have been validated as pendrin (SLC26A4) inhibitors with optimized IC₅₀ values of ≈0.5 μM [2]. Researchers investigating pendrin pharmacology should procure the 5-benzyloxy isomer, while those exploring 6-O-substituted benzofuran SAR—such as for Pin1 inhibition (cf. 4,6-bis(benzyloxy)-3-phenylbenzofuran, TAB29, Pin1 IC₅₀ = 874 nM [3])—require the 6-benzyloxy substitution pattern.

Protecting-Group-Dependent Multi-Step Synthesis Requiring Orthogonal Deprotection Strategies

In synthetic routes where the 6-hydroxyl group must remain protected through acidic or oxidizing reaction conditions and then be liberated under mild, neutral conditions at a late stage, 6-(benzyloxy)-2-methylbenzofuran is the preferred building block [1]. The benzyloxy group withstands Vilsmeier–Haack conditions (POCl₃/DMF, reflux) and iodocyclization (I₂/K₂CO₃), yet is cleanly removed by catalytic hydrogenolysis (H₂, Pd/C) or TiCl₄ without affecting acid-sensitive protecting groups (Boc, TBS, THP, acetal) [2]. The 6-methoxy-2-methylbenzofuran analog (CAS 29040-48-0) is unsuitable for such orthogonal strategies because methyl aryl ether cleavage (BBr₃ or HBr/AcOH) is incompatible with many common protecting groups and may degrade the electron-rich benzofuran core [3].

Antibacterial Drug Discovery Leveraging 3-Ketoxime-6-substituted Benzofuran Pharmacophores

Patent CN104478836B establishes that 6-(benzyloxy)-2-methylbenzofuran is the gateway intermediate to a series of 3-ketoxime-6-substituted benzofurans exhibiting broad-spectrum anti-Gram-positive activity [1]. The final compounds demonstrate MIC₈₀ values of 0.78–6.25 μg/mL against Staphylococcus aureus and MIC values as low as 0.39 μg/mL against methicillin-resistant strains [2]. The synthetic route proceeds through: (i) Vilsmeier–Haack formylation at C3, (ii) debenzylation to the 6-hydroxy intermediate, and (iii) Schiff-base condensation with substituted anilines. This validated pathway is regiochemically dependent on the 6-benzyloxy-2-methyl substitution pattern; neither the 5-benzyloxy isomer nor the 6-methoxy analog can replicate this sequence without substantial re-optimization.

Application
Selection Property
Validation Focus
C3-formyl benzofuran synthesis
6-benzyloxy regiochemistry for Vilsmeier–Haack formylation
Compatibility with POCl₃/DMF and TiCl₄ debenzylation
Medicinal chemistry 6-O SAR
Latent 6-hydroxyl via mild hydrogenolysis
Regiochemical definition; orthogonal deprotection tolerance
Multi-step synthesis with orthogonal protecting groups
Benzyloxy stable to Vilsmeier–Haack and iodocyclization conditions
Mild catalytic hydrogenolysis (H₂/Pd/C) late-stage removal
Antibacterial benzofuran discovery
3-ketoxime pharmacophore access via 6-benzyloxy-2-methyl scaffold
Regiochemical fidelity for C3-formylation and subsequent Schiff-base condensation
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